Methyl (2E)-2-ethyl-2-butenoate
Description
Methyl (2E)-2-ethyl-2-butenoate (CAS: 101226-85-1) is an α,β-unsaturated ester with the molecular formula C₇H₁₀O₂ and a molecular weight of 130.14 g/mol. Its structure features a conjugated double bond (E-configuration) and an ethyl substituent at the C2 position (Figure 1). This compound is of interest in organic synthesis and industrial applications, such as fragrance formulation or polymer precursors, due to its reactive α,β-unsaturated system .
Properties
CAS No. |
101226-85-1 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
methyl (E)-2-ethylbut-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-4-6(5-2)7(8)9-3/h4H,5H2,1-3H3/b6-4+ |
InChI Key |
URKOXBDVSBIUED-GQCTYLIASA-N |
Isomeric SMILES |
CC/C(=C\C)/C(=O)OC |
Canonical SMILES |
CCC(=CC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2E)-2-ethyl-2-butenoate can be synthesized through various methods. One common approach involves the esterification of (2E)-2-ethyl-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-ethyl-2-butenoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: (2E)-2-ethyl-2-butenoic acid and methanol.
Reduction: (2E)-2-ethyl-2-buten-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (2E)-2-ethyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2E)-2-ethyl-2-butenoate depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction, the carbonyl carbon is attacked by hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific chemical transformation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The reactivity and physical properties of α,β-unsaturated esters are influenced by substituents and ester groups. Below is a comparative analysis of Methyl (2E)-2-ethyl-2-butenoate and key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Phenyl Group (Ethyl (2E)-3-phenyl-2-butenoate): Enhances stability via resonance and increases molecular weight, affecting boiling point (estimated >200°C) and UV absorption . Electron-Withdrawing Groups (Methyl (2E)-3-amino-2-nitro-2-butenoate): The nitro group increases electrophilicity at the β-carbon, making it reactive in Michael additions or nucleophilic attacks .
Physical Properties: Boiling Points: Larger substituents (e.g., phenyl, allyl) correlate with higher boiling points. For example, Ethyl (2E)-3-phenyl-2-butenoate (MW 190.24) likely has a higher boiling point than the target compound (MW 130.14) . Solubility: Polar groups (e.g., nitro, amino) improve water solubility. Methyl (2E)-3-amino-2-nitro-2-butenoate may exhibit moderate aqueous solubility despite its ester group .
Synthetic Utility: The ethyl-substituted target compound is less reactive than its nitro-substituted analog but more stable, favoring applications requiring controlled reactivity . Aromatic derivatives (e.g., Ethyl (2E)-3-phenyl-2-butenoate) are valuable in flavor chemistry due to their stability and odor profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
